6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(2-methylbenzyl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(2-methylbenzyl)quinolin-4(1H)-one is a quinoline-based compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
科学的研究の応用
- In Vitro Studies : BLU-667 demonstrates high selectivity for RET compared to 96% of other kinases in a kinase library. It inhibits RET signaling specifically in cancer cells harboring RET mutations, effectively suppressing cell proliferation .
- In Vivo Efficacy : BLU-667 effectively inhibits RET-driven non-small cell lung cancer (NSCLC) and thyroid cancer xenografts in animal models without inhibiting VEGFR2 .
Safety and Tolerability
BLU-667 exhibits good tolerability in preclinical studies, making it a promising candidate for further clinical investigation.
作用機序
Target of Action
The primary target of this compound, also known as Pralsetinib (BLU-667), is the RET (c-RET) protein . RET is a receptor tyrosine kinase involved in cell growth and differentiation .
Mode of Action
Pralsetinib acts as a highly efficient and selective inhibitor of RET . It binds to the RET protein, inhibiting its activity and thereby preventing the signaling pathways that lead to cell growth and proliferation .
Biochemical Pathways
The inhibition of RET by Pralsetinib affects multiple biochemical pathways. It specifically inhibits RET signaling, which is often upregulated in certain types of cancer cells . This inhibition can lead to the suppression of tumor growth and proliferation .
Pharmacokinetics
It is known to be soluble in dmso, indicating that it may be well-absorbed and distributed in the body
Result of Action
The result of Pralsetinib’s action is the effective inhibition of tumor growth in cancers driven by various RET mutations and fusions . This leads to a decrease in the proliferation of cancer cells with RET mutations .
特性
IUPAC Name |
6-fluoro-1-[(2-methylphenyl)methyl]-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FNO3S/c1-17(2)19-8-11-22(12-9-19)32(30,31)25-16-28(15-20-7-5-4-6-18(20)3)24-13-10-21(27)14-23(24)26(25)29/h4-14,16-17H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTDIEBPPAGUPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-((4-isopropylphenyl)sulfonyl)-1-(2-methylbenzyl)quinolin-4(1H)-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。